
4-Ethoxy-3-nitropyridine
Overview
Description
4-Ethoxy-3-nitropyridine is an organic compound with the molecular formula C7H8N2O3. It is a derivative of pyridine, characterized by the presence of an ethoxy group at the 4-position and a nitro group at the 3-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-nitropyridine typically involves the nitration of 4-ethoxypyridine. One common method includes the reaction of 4-ethoxypyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 4-ethoxy-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
4-Ethoxy-3-nitropyridine (C₇H₈N₂O₃) features a nitro group at the 3-position and an ethoxy group at the 4-position on the pyridine ring. Its molecular weight is approximately 168.15 g/mol. The presence of these functional groups enhances its reactivity, making it suitable for various synthetic applications.
Pharmaceutical Development
This compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance drug efficacy. For example, derivatives of this compound have shown potential as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Parkinson's disease.
Compound | IC50 (µM) | MAO Type |
---|---|---|
2j | 9.30 | MAO-B |
2l | 6.12 | MAO-A |
2k | 10.64 | MAO-A |
These findings indicate its potential role in modulating neurotransmitter levels, thereby offering therapeutic benefits.
Agricultural Chemistry
In agricultural chemistry, this compound is utilized in the formulation of agrochemicals aimed at pest control and crop protection. Its efficacy in enhancing the performance of pesticides contributes to sustainable agricultural practices by reducing the need for more harmful chemicals.
Material Science
The compound is also incorporated into advanced materials, including polymers and coatings. Its inclusion can improve material durability and resistance to environmental factors, which is crucial for developing long-lasting products in various industrial applications.
Analytical Chemistry
In analytical chemistry, this compound functions as a reagent for detecting and quantifying other chemical substances. This capability is essential for quality control in pharmaceuticals and other industries, ensuring product safety and compliance with regulatory standards.
Antimicrobial Efficacy
A study demonstrated that derivatives of nitropyridines, including this compound, exhibited significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. This suggests potential applications in developing new antimicrobial agents.
Neuroprotective Effects
Research involving animal models has shown that compounds similar to this compound can protect neurons from oxidative stress-induced damage by inhibiting MAO activity. This neuroprotective effect could be leveraged for therapeutic strategies against neurodegenerative conditions.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves nitration reactions where 4-ethoxypyridine is treated with nitrating agents like nitric acid in the presence of sulfuric acid under controlled conditions to ensure selectivity at the 3-position.
Common Reactions:
- Reduction: Nitro group can be reduced to an amino group.
- Substitution: Ethoxy group can be replaced with other nucleophiles.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-nitropyridine depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
- 4-Ethoxy-2-nitropyridine
- 4-Ethoxy-5-nitropyridine
- 3-Ethoxy-2-nitropyridine
Comparison: 4-Ethoxy-3-nitropyridine is unique due to the specific positioning of the ethoxy and nitro groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Biological Activity
4-Ethoxy-3-nitropyridine is a heterocyclic compound with significant implications in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
This compound (C₇H₈N₂O₃) features a nitro group at the 3-position and an ethoxy group at the 4-position of the pyridine ring. Its structure can be represented as follows:
The presence of the electron-withdrawing nitro group enhances its reactivity, making it a suitable candidate for further functionalization and biological testing.
Synthesis
The synthesis of this compound typically involves nitration reactions, which can be optimized using various methods. For instance, one study successfully developed a method for selective amination of nitropyridines, including this compound, demonstrating high yields under controlled conditions .
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of nitropyridines, including this compound. Research indicates that compounds with nitro groups exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives of nitropyridines have been shown to inhibit bacterial growth effectively, suggesting their potential as antimicrobial agents .
Inhibition of Monoamine Oxidase (MAO)
One of the notable biological activities associated with this compound is its inhibitory effect on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Compounds similar to this compound have been synthesized and evaluated for their MAO inhibitory potency, showing promising results with low IC50 values. For instance, some derivatives exhibited IC50 values in the micromolar range, indicating strong inhibition .
Compound | IC50 (µM) | MAO Type |
---|---|---|
2j | 9.30 | MAO-B |
2l | 6.12 | MAO-A |
2k | 10.64 | MAO-A |
This data highlights the potential of these compounds in treating neurodegenerative disorders like Parkinson's disease by modulating neurotransmitter levels through MAO inhibition.
Cytotoxicity
While evaluating the therapeutic potential, it is crucial to assess cytotoxicity. Studies have shown that certain derivatives of nitropyridines, including those related to this compound, displayed non-cytotoxic effects on NIH/3T3 cells at concentrations higher than their IC50 values against MAO . This suggests a favorable safety profile for further development.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that various nitropyridine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Among these, this compound showed promising results, warranting further investigation into its mechanism of action.
- Neuroprotective Effects : Research involving animal models indicated that compounds with similar structures to this compound could protect neurons from oxidative stress-induced damage by inhibiting MAO activity. This neuroprotective effect is attributed to the modulation of neurotransmitter levels and reduction in neuroinflammation.
Q & A
Q. Basic Synthesis: What are the standard synthetic routes for 4-ethoxy-3-nitropyridine, and how can reaction conditions be optimized?
Answer:
The primary synthesis involves nitration of 4-hydroxypyridine followed by ethoxylation. A validated method includes:
Nitration : Treat 4-hydroxypyridine with fuming HNO₃ and H₂SO₄ to yield 4-hydroxy-3-nitropyridine .
Ethoxylation : React the intermediate with PCl₅ (phosphorus pentachloride) and ethanol in a one-pot reaction to substitute the hydroxyl group with an ethoxy group .
Optimization Tips :
- Use anhydrous ethanol to minimize hydrolysis.
- Monitor temperature (typically 0–5°C during nitration) to avoid over-nitration or decomposition.
- Purity of intermediates can be improved via recrystallization in ethanol/water mixtures .
Q. Advanced Synthesis: How can regioselective functionalization of this compound be achieved for derivative synthesis?
Answer:
The nitro and ethoxy groups enable regioselective modifications:
- Amination : React with ammonium acetate under reflux to replace the nitro group with an amino group, yielding 4-amino-3-ethoxypyridine. Phase-transfer catalysts (e.g., benzyl chloride with K₂CO₃) enhance efficiency .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine while retaining the ethoxy group.
Key Considerations : - Protect the ethoxy group during reduction using inert atmospheres (N₂/Ar) to prevent de-ethoxylation.
- Monitor reaction progress via TLC or HPLC to isolate intermediates .
Q. Basic Characterization: What spectroscopic methods are most effective for confirming the structure of this compound?
Answer:
- ¹H NMR : Look for signals at δ 1.45 ppm (triplet, CH₃ of ethoxy) and δ 4.15 ppm (quartet, OCH₂). Aromatic protons appear as doublets between δ 8.2–9.0 ppm .
- IR Spectroscopy : Strong absorbance at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C-O-C stretch) .
- Mass Spectrometry : Molecular ion peak at m/z 168.15 (C₇H₈N₂O₃) .
Q. Advanced Characterization: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound derivatives?
Answer:
Single-crystal X-ray diffraction provides precise bond angles and torsion angles. For example:
- Torsion Analysis : The ethoxy group in this compound exhibits a dihedral angle of ~15° relative to the pyridine ring, minimizing steric hindrance .
- Packing Interactions : Hydrogen bonding between nitro groups and adjacent molecules can influence crystallinity. Use solvents like THF or ethyl acetate for crystal growth .
Q. Basic Safety: What are the critical handling and storage protocols for this compound?
Answer:
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with strong oxidizers (risk of exothermic decomposition) .
- Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C. Hydrochloride salts (e.g., CAS 94602-04-7) are more stable but hygroscopic .
Q. Advanced Applications: How can this compound be utilized in fluorescence studies?
Answer:
The nitro group acts as an electron-withdrawing moiety, enabling fluorescence quenching or enhancement in π-conjugated systems:
- Solvent Effects : Fluorescence intensity in THF is 2× higher than in ethanol due to reduced polarity .
- Concentration Dependence : Linear correlation between fluorescence intensity and concentration (1–10 µM range) in acetonitrile .
Experimental Design : Use a quartz cell and standardized spectrometer settings (e.g., λₑₓ = 350 nm, λₑₘ = 450 nm) for reproducibility .
Q. Data Contradiction: How to resolve discrepancies in reported synthetic yields of this compound?
Answer:
Reported yields vary (50–85%) due to:
- By-Product Formation : Over-nitration generates 3,4-dinitropyridine derivatives. Use stoichiometric HNO₃ and short reaction times to suppress this .
- Workup Methods : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization affects recovery. For >90% purity, combine both methods .
Q. Functionalization Challenges: What strategies mitigate ethoxy group displacement during derivatization?
Answer:
- Protection : Temporarily convert the ethoxy group to a silyl ether (e.g., TBSCl) before reactions involving nucleophiles .
- Mild Conditions : Use low temperatures (0°C) and non-polar solvents (e.g., toluene) to preserve the ethoxy moiety during alkylation .
Properties
IUPAC Name |
4-ethoxy-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7-3-4-8-5-6(7)9(10)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOSMHRLVUWEMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326725 | |
Record name | 4-Ethoxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1796-84-5 | |
Record name | 4-Ethoxy-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1796-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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